REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:17])/[CH:12]=[CH:13]\[C:14](O)=[O:15])=[CH:6][CH:5]=1)([OH:3])=O.[C:18](O)(=O)/[CH:19]=[CH:20]\[C:21](N)=O.[C:26]([O-])(=O)[CH3:27].[Na+]>C(OC(=O)C)(=O)C>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:11](=[O:17])[CH:12]=[CH:13][C:14]2=[O:15])=[CH:6][CH:5]=1)(=[O:3])[C:18]1[CH:27]=[CH:26][CH:21]=[CH:20][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)NC(\C=C/C(=O)O)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)N)(=O)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |